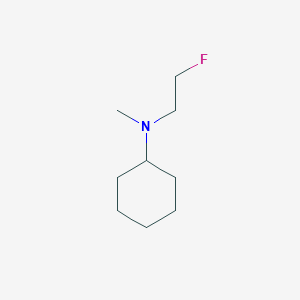
N-(2-Fluoroethyl)-N-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoroethyl)-N-methylcyclohexanamine: is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a methyl group and a 2-fluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N-methylcyclohexanamine typically involves the alkylation of N-methylcyclohexanamine with 2-fluoroethyl halides. A common method includes the reaction of N-methylcyclohexanamine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor technology can be employed to achieve rapid and efficient synthesis, minimizing the use of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoroethyl)-N-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-N-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by modulating the electronic properties and steric interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)-N-methylpiperidine
- N-(2-Fluoroethyl)-N-methylpyrrolidine
- N-(2-Fluoroethyl)-N-methylmorpholine
Uniqueness
N-(2-Fluoroethyl)-N-methylcyclohexanamine is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-N-methylcyclohexanamine |
InChI |
InChI=1S/C9H18FN/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
VERJIIRQVDBLBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)
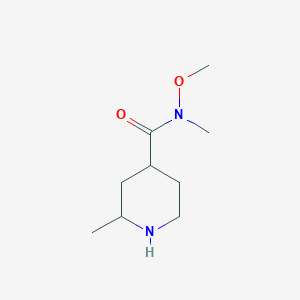
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)
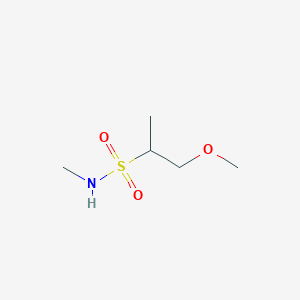
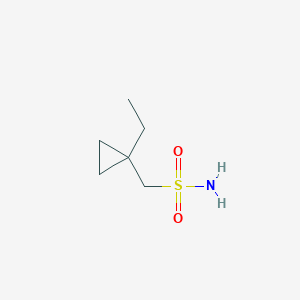

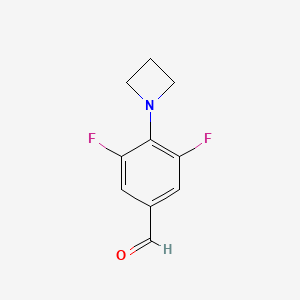

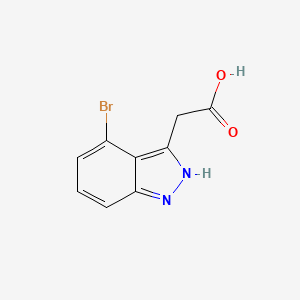

![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
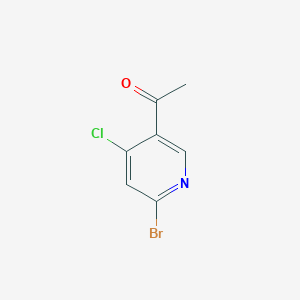
![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
